molecular formula C6HF5 B134492 Pentafluorobenzene CAS No. 363-72-4

Pentafluorobenzene

Cat. No.: B134492
CAS No.: 363-72-4
M. Wt: 168.06 g/mol
InChI Key: WACNXHCZHTVBJM-UHFFFAOYSA-N
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Description

Pentafluorobenzene is an organofluoride compound with the molecular formula C6HF5. It consists of a benzene ring substituted with five fluorine atoms. This compound is a colorless liquid with a boiling point similar to that of benzene . This compound is known for its unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Pentafluorobenzene undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives .

Comparison with Similar Compounds

Comparison: Pentafluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other fluorinated benzenes. For instance, hexafluorobenzene is less reactive towards nucleophiles due to the complete substitution of hydrogen atoms with fluorine . Pentachlorobenzene, on the other hand, exhibits different reactivity patterns due to the presence of chlorine atoms .

Properties

IUPAC Name

1,2,3,4,5-pentafluorobenzene
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InChI

InChI=1S/C6HF5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WACNXHCZHTVBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
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Molecular Formula

C6HF5
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DSSTOX Substance ID

DTXSID8059893
Record name Pentafluorobenzene
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Molecular Weight

168.06 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1,2,3,4,5-Pentafluorobenzene
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Vapor Pressure

67.6 [mmHg]
Record name 1,2,3,4,5-Pentafluorobenzene
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CAS No.

363-72-4, 363-88-2
Record name Pentafluorobenzene
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Record name PENTAFLUOROBENZENE
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Synthesis routes and methods

Procedure details

In a three-necked flask provided with a stirring device, a reflux condenser, and a thermometer, 13.90 g (66 m.mols) of pentafluorobenzoic acid, 40 g of ethylene glycol, and 0.82 g (11 m.mols) of calcium hydroxide were placed and heated and the ensuant reaction was continued for 6 hours, with the reaction temperature gradually lowered meanwhile from the initial level of 140° C. to the terminal level of 110° C. After the reaction was completed, pentafluorobenzene was isolated by distillation. By the distillation, pentafluorobenzene was obtained in an amount of 8.02 g (48 m.mols), i.e. in a yield of 72.8%. By gas chromatography, the product was found to have purity of not less than 99.0%. The solution remaining after the distillation could be recycled through the subsequent cycle of reaction, though the pentafluorobenzoic acid as the starting material remained in the solution.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluorobenzene
Reactant of Route 2
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Reactant of Route 3
Pentafluorobenzene
Reactant of Route 4
Pentafluorobenzene
Reactant of Route 5
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Reactant of Route 6
Pentafluorobenzene

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